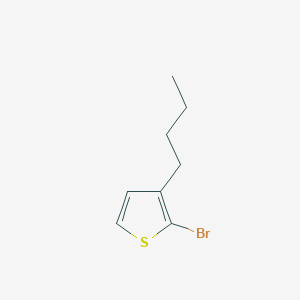

2-Bromo-3-butylthiophene

説明

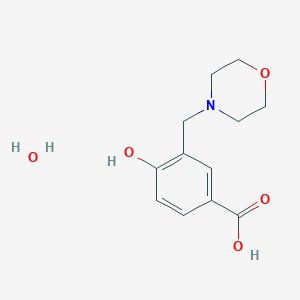

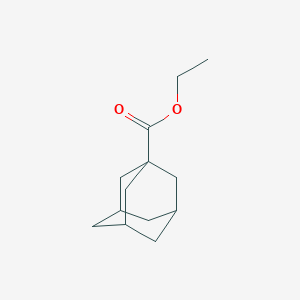

2-Bromo-3-butylthiophene is a brominated thiophene derivative, a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic electronics. Thiophene and its derivatives are known for their utility in the synthesis of various organic materials, including polymers and small molecules that exhibit electroactive properties. The presence of the bromine atom and the butyl group in this compound suggests that it could serve as an intermediate or building block in the synthesis of more complex thiophene-based structures.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of polyhydroxyl oligothiophenes . Similarly, the selective direct arylation of 3-bromo-2-methylthiophene to form various substituted thiophenes demonstrates the versatility of bromothiophenes as precursors for functional materials . The synthesis of 2-bromo-3-methylthiophene with high yield and purity further exemplifies the efficiency of bromination reactions in thiophene chemistry . Although these studies do not directly describe the synthesis of this compound, they provide insight into the methodologies that could be adapted for its production.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations influenced by substituents and intermolecular interactions. For instance, the X-ray structure of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a significant inter-ring twist angle due to hydrogen-bonding interactions . This suggests that the molecular structure of this compound could also be influenced by the presence of the butyl group and the bromine atom, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Brominated thiophenes are reactive intermediates that can undergo further chemical transformations. The regio- and stereochemistry of bromine addition to S-oxidized derivatives of thiophenes has been studied, showing exclusive 1,4-cis-additions . This indicates that brominated thiophenes like this compound could participate in addition reactions with high regioselectivity. Furthermore, the tandem dimerization and ring-opening reactions of substituted 3-bromothiophene 1,1-dioxides to form trisubstituted benzenes demonstrate the potential of bromothiophenes to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the synthesis and characterization of crystalline diblock conjugated copolymers based on thiophene units highlight the importance of molecular weight and regioregularity on the material's properties . Although specific data on this compound are not provided, the studies on related compounds suggest that its physical properties, such as solubility and crystallinity, as well as its chemical properties, like reactivity and stability, would be influenced by the bromine and butyl substituents.

科学的研究の応用

Polymerization and Polymer Properties

- A study investigated the polymerization of 2,5-dibromo 3-butylthiophene via the Grignard metathesis method, focusing on the mechanism and selectivity of producing regioregular poly-3-butylthiophene, a polymer with potential electronic applications (Bahri‐Laleh et al., 2014).

- Another research explored the morphology and crystalline transitions of poly(3-butylthiophene) (P3BT), highlighting its high crystallizability and excellent electrical properties (Lu, Li, & Yang, 2008).

Electronic and Photovoltaic Applications

- A study reported on the use of poly(3-butylthiophene) nanowires in constructing highly efficient solar cells, demonstrating their potential in renewable energy technologies (Xin, Kim, & Jenekhe, 2008).

- The synthesis of 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide), which is important for the development of electron-transport materials in organic electronics, was reported, showcasing the relevance of brominated thiophene derivatives (Zhang et al., 2013).

Chemical Synthesis and Reaction Studies

- Research on the regio- and stereo-chemistry of bromine additions to S-oxidized derivatives of 3,4-di-t-butylthiophene provided insights into the selective chemical reactions involving brominated thiophene compounds (Nakayama et al., 2003).

- The electrochemical copolymerization of 3-butylthiophene and 3-bromothiophene was studied, highlighting the importance of these compounds in developing conductive polymers (Zhou, Li, & Xue, 1998).

Material Science and Engineering

- A study demonstrated the achievement of perpendicular alignment of rigid polythiophene backbones to substrates, enhancing charge-carrier mobility, which is crucial in the design of electronic devices (Lu, Li, & Yang, 2007).

Safety and Hazards

2-Bromo-3-butylthiophene is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin, eyes, and clothing .

Relevant Papers Several papers have been published on the topic of this compound. For instance, a study published in Nature explored the autopolymerization of 2-bromo-3-methoxythiophene . Another paper published in Dalton Transactions investigated the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes .

特性

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)